N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide
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Overview
Description
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core fused with a naphthalene moiety The presence of a chloro and methyl group further adds to its chemical diversity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-amino-3-chloropyridine with 2-methyl-3-oxobutanoic acid to form the pyrido[1,2-a]pyrimidine core. This intermediate is then reacted with naphthalene-1-carboxylic acid chloride under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure the scalability and cost-effectiveness of the production.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Substitution: The chloro group in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and conductivity.
Mechanism of Action
The mechanism of action of N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways and leading to antiproliferative effects in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
- N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)phenylacetamide
Uniqueness
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide is unique due to its naphthalene moiety, which imparts distinct chemical and physical properties. This structural feature enhances its potential for various applications, particularly in the development of advanced materials and pharmaceuticals.
Properties
IUPAC Name |
N-(7-chloro-2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)naphthalene-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3O2/c1-12-18(20(26)24-11-14(21)9-10-17(24)22-12)23-19(25)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,23,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYGZNMPEQWWLL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=C(C=CC2=N1)Cl)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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